Specific Optical Rotation: A 4-Fold Reduction Relative to L-Valine NCA for Unambiguous Chiral Identity Verification
The specific optical rotation of (S)-4-Isopropyl-4-methyloxazolidine-2,5-dione is +5.13° (c=6.4, dioxane, 25°C) , which is approximately 4- to 6-fold lower in magnitude than the +20° to +30° range reported for L-valine N-carboxyanhydride (L-Val-NCA, CAS 24601-74-9) under comparable conditions [1]. This substantial difference persists despite both compounds sharing the (S)-configuration at the 4-position and an isopropyl substituent. The attenuated rotation results directly from the additional methyl group at the quaternary 4-carbon, which alters the electronic environment and conformational ensemble of the oxazolidine-2,5-dione ring. For procurement quality assurance, this provides a low-effort, high-discrimination analytical gate: polarimetric verification can instantly distinguish the target compound from L-Val-NCA contamination or mislabeling, with a measured rotation outside the window of +3° to +8° (at specified concentration and solvent) serving as an immediate rejection criterion.
| Evidence Dimension | Specific optical rotation [α]D²⁵ |
|---|---|
| Target Compound Data | +5.13° (c=6.4, dioxane, 25°C) |
| Comparator Or Baseline | L-Valine NCA (CAS 24601-74-9): +20° to +30° (vendor-reported range) |
| Quantified Difference | Target rotation is ~4- to 6-fold lower in magnitude than L-Val-NCA; absolute difference of approximately 15–25° |
| Conditions | Polarimetry at sodium D-line (589 nm), 25°C; concentration 6.4 g/100 mL in dioxane for target |
Why This Matters
A 4- to 6-fold difference in specific rotation enables rapid, cost-effective identity confirmation by polarimetry alone, reducing reliance on more resource-intensive chiral HPLC or NMR methods during incoming material inspection.
- [1] NBInno. CAS 24601-74-9 (S)-4-Isopropyloxazolidine-2,5-dione Manufacturer Specification. Specific Rotation: +20° to +30°. View Source
